5-[4-(4-NITROPHENOXY)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID
Description
5-[4-(4-Nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid is a multifunctional organic compound characterized by a benzene-1,3-dicarboxylic acid core substituted at position 5 with a 4-(4-nitrophenoxy)benzamido group. Key structural features include:
- A benzamido linker (-NH-C(=O)-) connecting the central benzene ring to a 4-nitrophenoxy moiety.
- A 4-nitrophenoxy group, which introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
This compound’s structural complexity and functional diversity make it valuable for synthesizing advanced materials, pharmaceuticals, and coordination polymers.
Properties
IUPAC Name |
5-[[4-(4-nitrophenoxy)benzoyl]amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O8/c24-19(22-15-10-13(20(25)26)9-14(11-15)21(27)28)12-1-5-17(6-2-12)31-18-7-3-16(4-8-18)23(29)30/h1-11H,(H,22,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYNPYIWIYJMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of phenol to produce 4-nitrophenol, which is then reacted with 4-aminobenzoic acid to form 4-(4-nitrophenoxy)benzoic acid. This intermediate is further reacted with isophthalic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-[4-(4-nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(4-nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a rigid structure that can interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Substituent Effects: Nitro Group vs. Other Functional Groups
The 4-nitrophenoxy group distinguishes this compound from analogs with alternative substituents. Key comparisons include:
| Compound Name | Substituent on Benzamido/Phenoxy Group | Key Properties | Reference |
|---|---|---|---|
| 5-[4-(4-Nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid | 4-Nitro (electron-withdrawing) | High reactivity in nucleophilic substitutions; enhanced acidity due to nitro group | |
| 2-{[5-(4-Methylbenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoic acid | 4-Methyl (electron-donating) | Reduced electronic effects compared to nitro; lower thermal stability | |
| Ethyl 2-(4-methoxybenzamido)-5-phenylthiophene-3-carboxylate | 4-Methoxy (electron-donating) | Increased solubility in polar solvents; reduced biological activity |
Key Insight : The nitro group’s electron-withdrawing nature enhances electrophilic reactivity and stabilizes negative charges, making the target compound more acidic and reactive than methyl- or methoxy-substituted analogs.
Functional Group Arrangement: Carboxylic Acids vs. Other Acid Derivatives
The benzene-1,3-dicarboxylic acid backbone differentiates this compound from structurally related acids:
Key Insight : The dual carboxylic acid groups in the target compound facilitate robust hydrogen bonding and metal coordination, whereas caffeic acid’s hydroxyl groups prioritize antioxidant activity over structural complexity.
Structural Analogues in Heterocyclic Systems
While the target compound lacks a heterocyclic core, its benzamido linker and nitrophenoxy group share similarities with bioactive thiophene derivatives:
| Compound Name | Core Structure | Biological Activity | Reference |
|---|---|---|---|
| Ethyl 2-(4-nitrobenzamido)-5-phenylthiophene-3-carboxylate | Thiophene with nitrobenzamido | Antimicrobial activity; moderate solubility | |
| 2-Aminothiazole derivatives | Thiazole core | Anticancer and antimicrobial applications |
Key Insight : The benzamido-nitro combination in the target compound may offer synergistic biological activity, though its primary utility lies in material science due to its rigid aromatic system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
